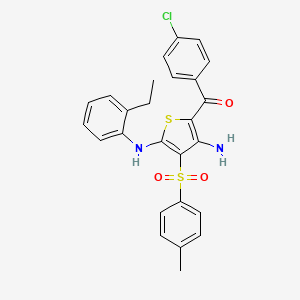

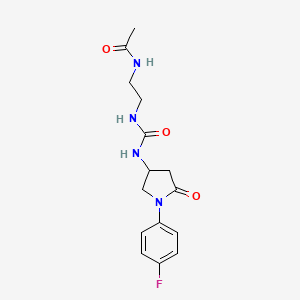

![molecular formula C18H16FNO4S3 B3018240 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide CAS No. 896346-72-8](/img/structure/B3018240.png)

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with a focus on their role as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury . Similarly, tertiary substituted (fluorinated) benzenesulfonamides have been synthesized in superacid conditions and tested as selective inhibitors of human carbonic anhydrases, particularly the tumor-associated hCA IX . These syntheses often involve the introduction of various substituents to the benzenesulfonamide core to confer selectivity and potency towards specific biological targets.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, for example, displays the typical features of these derivatives, with the N-phenyl rings twisted at significant angles relative to the benzene ring of the phenylsulfonamide group . Such structural features are crucial for the biological activity of these compounds, as they influence the molecular interactions with target enzymes.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including amidation and ortho-lithiation. The synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide through an amidation reaction is one such example . Additionally, benzenesulfonyl derivatives have been shown to undergo ortho-lithiation with strong bases, leading to the formation of transient o-sulfonylium benzenide ylides, which can further react to form various products . These reactions are not only important for the synthesis of benzenesulfonamide derivatives but also provide insight into their reactivity and potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. For instance, the crystal structure, vibrational frequencies, and molecular orbital analysis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been studied using X-ray diffraction and density functional theory (DFT). These studies provide references for understanding the physicochemical properties of the molecule, such as its electrostatic potential, which is relevant for its biological activity .

Scientific Research Applications

Kinetic and X-ray Crystallographic Investigations

The compound is related to carbonic anhydrase inhibitors like SLC-0111, which are studied for their antitumor and antimetastatic properties. A kinetic and X-ray crystallographic study of a thioureido analog of SLC-0111 showed potential as an inhibitor of physiologically relevant carbonic anhydrase isoforms, hinting at potential antitumor applications (Lomelino et al., 2016).

Synthesis and Bioactivity Studies

The synthesis of new benzenesulfonamides, such as the fluorine-substituted variants, revealed promising cytotoxic activities, crucial for anti-tumor activity studies. Some of these compounds strongly inhibited human cytosolic carbonic anhydrases, indicating potential applications in cancer therapy (Gul et al., 2016).

Polymorphism of Aromatic Sulfonamides with Fluorine Groups

Studies on fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, closely related to the compound , have shown interesting polymorphism, which is significant for understanding the structural variability and potential pharmaceutical applications of these compounds (Terada et al., 2012).

Crystal Structure and DFT Study

The compound's structure, confirmed through FTIR, NMR, MS spectroscopies, and X-ray diffraction, suggests potential for analysis of physicochemical properties and drug design applications (Deng et al., 2021).

properties

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S3/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJGGGLVIBLTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

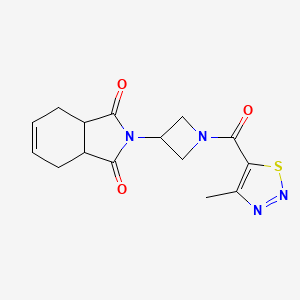

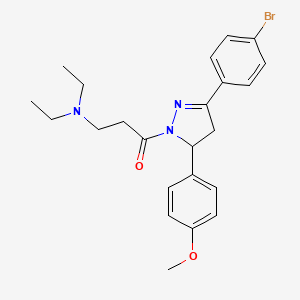

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

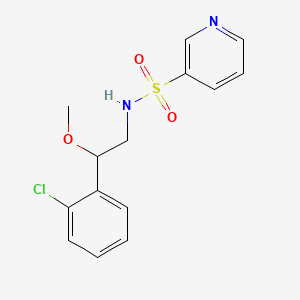

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)

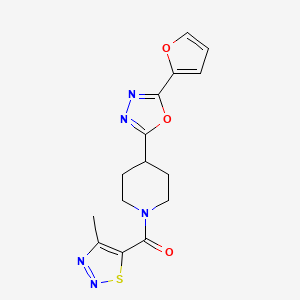

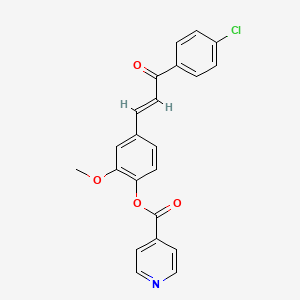

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

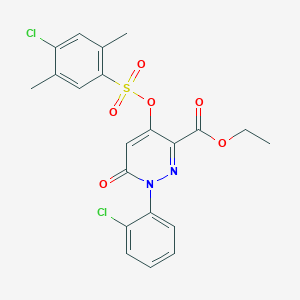

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)